(Cyclobutylmethyl)(1-phenylethyl)amine
Overview
Description
(Cyclobutylmethyl)(1-phenylethyl)amine, also known as ‘CPMA’, is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. The molecule contains a total of 33 atoms: 19 Hydrogen atoms, 13 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can therefore be written as: C13H19N .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Analysis of Biogenic Amines in Foods
Biogenic amines (BAs) are important indicators of food freshness and spoilage. Analytical methods for quantifying BAs, including (Cyclobutylmethyl)(1-phenylethyl)amine if present, rely on chromatographic techniques such as HPLC, often coupled with derivatization to enhance detection. These methods are crucial for food safety and quality control, ensuring products are free from toxic levels of BAs (Önal, 2007).
Biodegradation of Aromatic Compounds
The catabolism of aromatic amines by Pseudomonas species highlights the environmental and biotechnological significance of these compounds. Bacteria utilize amines as carbon and energy sources, demonstrating potential for bioremediation of contaminated environments. Understanding these pathways can lead to engineered microbes for efficient biodegradation of hazardous compounds, including various amines (Luengo & Olivera, 2020).
Advanced Oxidation Processes for Degradation of Amines
Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, in water treatment. These processes, which include ozonation and Fenton reactions, are crucial for removing toxic pollutants from industrial effluents. Research in this area aims at optimizing conditions to achieve high degradation efficiencies, minimizing the environmental impact of nitrogen-containing organic pollutants (Bhat & Gogate, 2021).
Catalysis and Synthesis
Amines, including this compound, play a significant role in organic synthesis and catalysis. For instance, metalloporphyrin catalysts are used for selective functionalization of C-H bonds, a process relevant to the modification of amines. Such catalytic processes are important for developing pharmaceuticals and fine chemicals, demonstrating the versatility of amines in synthetic chemistry (Che et al., 2011).
Biomedical Applications
The development of bio-inspired adhesives, such as catechol-conjugated chitosan, showcases the potential of amine chemistry in biomedical applications. Inspired by the adhesive properties of mussel proteins, these materials offer promising solutions for wound healing and tissue engineering. Such research underscores the broad applicability of amine-functionalized materials in medicine (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(cyclobutylmethyl)-1-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFXZPZKIRVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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